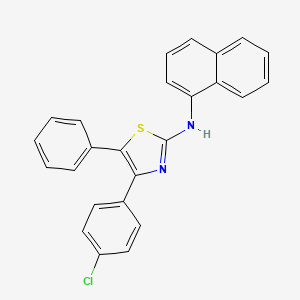![molecular formula C24H28N4O3 B11113167 1-(4-Butylpiperazin-1-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone](/img/structure/B11113167.png)
1-(4-Butylpiperazin-1-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-BUTYLPIPERAZIN-1-YL)-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a butyl group and an oxadiazole moiety attached to a phenoxyethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BUTYLPIPERAZIN-1-YL)-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with butyl chloride under basic conditions.
Oxadiazole Formation: The oxadiazole ring is formed by cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.
Coupling Reaction: The final step involves coupling the piperazine and oxadiazole intermediates with a phenoxyethanone derivative using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(4-BUTYLPIPERAZIN-1-YL)-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(4-BUTYLPIPERAZIN-1-YL)-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-BUTYLPIPERAZIN-1-YL)-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-BENZYLPIPERAZIN-1-YL)-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE
- 1-(4-METHYLPIPERAZIN-1-YL)-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE
Uniqueness
1-(4-BUTYLPIPERAZIN-1-YL)-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE is unique due to the presence of the butyl group on the piperazine ring, which can influence its lipophilicity and, consequently, its biological activity and solubility properties. This structural variation can lead to different pharmacokinetic and pharmacodynamic profiles compared to its analogs.
Properties
Molecular Formula |
C24H28N4O3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-(4-butylpiperazin-1-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone |
InChI |
InChI=1S/C24H28N4O3/c1-2-3-13-27-14-16-28(17-15-27)22(29)18-30-21-11-9-20(10-12-21)24-25-23(26-31-24)19-7-5-4-6-8-19/h4-12H,2-3,13-18H2,1H3 |
InChI Key |
URCNJLMLUMNIQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Fluorophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11113118.png)
![N-(4-methoxyphenyl)-N-{2-[4-({(4-methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}acetyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B11113123.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B11113126.png)
![N-[4-(morpholin-4-yl)phenyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11113131.png)
![4-tert-butyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B11113139.png)
![5-{[(4-Fluorophenyl)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B11113145.png)
![3,6-diamino-5-cyano-N-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11113147.png)
![methyl 4-{(E)-[3-({[4-(butoxycarbonyl)phenyl]amino}methyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B11113148.png)
![N-benzyl-N'-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B11113152.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide](/img/structure/B11113154.png)
![trans-4-({[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11113159.png)
![2-(3-Methylphenoxy)-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11113161.png)
![2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11113165.png)
